Potassium propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

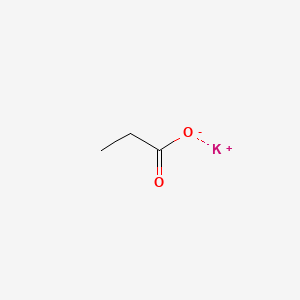

Potassium propionate, also known as potassium propanoate, is a potassium salt of propionic acid with the chemical formula C₃H₅KO₂. It is commonly used as a food preservative due to its antimicrobial properties, which help inhibit the growth of mold and bacteria. This compound is recognized for its effectiveness in preventing spoilage in baked goods and other perishable items .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium propionate can be synthesized through the neutralization of propionic acid with potassium hydroxide. The reaction is as follows:

CH3CH2COOH+KOH→CH3CH2COOK+H2O

This reaction typically occurs in an aqueous solution, and the resulting this compound can be crystallized out by evaporating the water.

Industrial Production Methods: In industrial settings, this compound is produced by reacting propionic acid with potassium carbonate or potassium bicarbonate. The reaction with potassium carbonate is given by:

2CH3CH2COOH+K2CO3→2CH3CH2COOK+H2O+CO2

This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium propionate primarily undergoes substitution reactions. It can react with acids to form propionic acid and the corresponding potassium salt of the acid used.

Common Reagents and Conditions:

Acid-Base Reactions: this compound reacts with strong acids like hydrochloric acid to produce propionic acid.

Oxidation and Reduction: While this compound itself is relatively stable, propionic acid can undergo oxidation to form carbon dioxide and water.

Major Products Formed:

Propionic Acid: When reacted with strong acids.

Carbon Dioxide and Water: Upon oxidation of propionic acid.

Applications De Recherche Scientifique

Food Preservation

Antimicrobial Agent

Potassium propionate is widely recognized for its effectiveness as a food preservative, particularly in baked goods. It inhibits the growth of molds and rope-forming bacteria, making it suitable for products such as:

- Chemically leavened cakes

- Tortillas

- Pie fillings

This compound is represented by the food labeling E number E283 in Europe, indicating its approval for use as a food additive .

Case Study: Efficacy Against Listeria

A study evaluated the effectiveness of this compound in combination with potassium levulinate and potassium diacetate to inhibit Listeria monocytogenes on uncured turkey breast. The results showed that formulations including this compound significantly reduced pathogen levels compared to controls without antimicrobials. Specifically, pathogen levels decreased by approximately 0.7 log CFU per slice when using a combination of 1.5% potassium levulinate and this compound after 90 days of refrigeration .

Pharmaceutical Applications

Pharmacokinetics and Therapeutic Potential

This compound has been investigated for its pharmacokinetic properties due to its role as a short-chain fatty acid produced during fermentation in the intestines. Research indicates that it may influence ion transport and receptor expression in the gastrointestinal tract, potentially offering therapeutic benefits for conditions related to gut health .

Case Study: Ion Transport Mechanisms

In an experimental study using guinea pig models, this compound was shown to induce ion transport across the intestinal epithelium via specific receptors (FFA2). This response included transient K(+) and Cl(-) secretion, suggesting potential applications in managing gastrointestinal disorders .

Cosmetic Industry

Microbial Preservation

In cosmetic formulations, this compound serves as an antimicrobial agent to protect products from microbial spoilage. Its inclusion helps extend shelf life and maintain product integrity, making it a valuable ingredient in personal care items .

Research Applications

Laboratory Use

This compound is utilized as a research chemical in various scientific studies. Its properties make it suitable for applications in chromatography and other analytical techniques. For instance, it can be used in liquid chromatography methods for isolating impurities or analyzing complex mixtures .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Food Preservation | Antimicrobial agent in baked goods | Effective against molds and bacteria |

| Pharmaceuticals | Investigated for gut health benefits | Influences ion transport |

| Cosmetic Industry | Microbial preservation | Extends shelf life of products |

| Research | Used as a laboratory reagent | Applicable in chromatography techniques |

Mécanisme D'action

Potassium propionate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The propionate ion interferes with the metabolic pathways of bacteria and fungi, inhibiting their growth and reproduction. This disruption is particularly effective against molds and some bacteria, making this compound a valuable preservative .

Comparaison Avec Des Composés Similaires

Sodium Propionate: Similar to potassium propionate but contains sodium instead of potassium. It is also used as a food preservative.

Calcium Propionate: Another propionate salt used in food preservation, particularly in dairy products and baked goods.

Ammonium Propionate: Used less frequently but serves similar preservative functions.

Uniqueness: this compound is unique in its balance of effectiveness and safety. Unlike sodium propionate, it does not contribute to sodium intake, making it suitable for low-sodium diets. Compared to calcium propionate, it is more soluble in water, which can be advantageous in certain applications .

Propriétés

Numéro CAS |

327-62-8 |

|---|---|

Formule moléculaire |

C3H6KO2 |

Poids moléculaire |

113.18 g/mol |

Nom IUPAC |

potassium;propanoate |

InChI |

InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

Clé InChI |

WEQIKOGPPFEIPX-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].[K+] |

SMILES canonique |

CCC(=O)O.[K] |

Key on ui other cas no. |

327-62-8 |

Description physique |

White crystalline powde |

Pictogrammes |

Irritant |

Numéros CAS associés |

23382-00-5 |

Synonymes |

chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.